molecular formula C19H21BrN6O2 B2684353 8-(3-((4-bromophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923109-32-4

8-(3-((4-bromophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2684353
CAS No.: 923109-32-4
M. Wt: 445.321
InChI Key: HTEVPZFXUWDNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-((4-Bromophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine core substituted with methyl groups at positions 1, 6, and 5. The 8-position features a 3-((4-bromophenyl)amino)propyl chain, which distinguishes it from structurally related compounds.

Properties

IUPAC Name

6-[3-(4-bromoanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O2/c1-11-12(2)26-15-16(24(3)19(28)23-17(15)27)22-18(26)25(11)10-4-9-21-14-7-5-13(20)6-8-14/h5-8,21H,4,9-10H2,1-3H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEVPZFXUWDNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCNC4=CC=C(C=C4)Br)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-((4-bromophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps:

    Formation of the Imidazo[2,1-f]purine Core: This step often starts with the cyclization of a suitable precursor, such as a purine derivative, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with an amine group.

    Alkylation: The propyl chain is introduced through an alkylation reaction, typically using a propyl halide in the presence of a base.

    Methylation: The methyl groups are added using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-cancer agents, due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 8-(3-((4-bromophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazo[2,1-f]purine core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, biological targets, and pharmacological profiles.

Structural Analogs Targeting Serotonin Receptors

Compounds with arylpiperazinylalkyl or phenethylamine substituents at the 8-position exhibit high affinity for serotonin receptors (5-HT1A/5-HT7), making them candidates for antidepressant therapy:

  • 3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-...dione): Shows potent 5-HT1A receptor affinity (Ki = 0.6 nM) and antidepressant activity at 2.5 mg/kg in mice. The fluorophenyl group enhances metabolic stability compared to non-halogenated analogs .
  • AZ-853 and AZ-861 : Differ by a single substituent (2-fluorophenyl vs. 3-trifluoromethylphenyl). AZ-861 exhibits stronger 5-HT1A agonism (Ki = 0.2 nM), while AZ-853 demonstrates better brain penetration due to lower molecular weight and lipophilicity .

Anticancer and PPARγ-Activating Analogs

  • CB11 (8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-...dione): A PPARγ agonist inducing apoptosis in NSCLC cells via ROS production and caspase-3 activation. The 2-aminophenyl group and 3-butyl chain are critical for PPARγ binding, a feature absent in the target compound’s 4-bromophenylpropyl substituent .

Key Difference : The substitution pattern at the 3- and 8-positions determines target specificity (PPARγ vs. serotonin receptors).

PDE4B/PDE10A Inhibitors

  • Compound 5 (8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-...dione): Exhibits dual 5-HT1A affinity (Ki < 10 nM) and PDE4B inhibition (IC50 = 1.2 µM). The dihydroisoquinolinyl group enhances enzyme interaction compared to simple aryl substituents .

Key Difference : The target compound’s bromophenyl group lacks the heterocyclic bulk required for strong PDE inhibition, suggesting a narrower target profile .

Physicochemical and Pharmacokinetic Properties

  • Imidazolylpropyl and Phenoxyethyl Derivatives (Compounds 44–49): Exhibit melting points ranging from 160°C to 202°C, with moderate water solubility.
  • Metabolic Stability : Fluorinated derivatives (e.g., 3i, AZ-853) show moderate stability in human liver microsomes (HLM), while brominated analogs may face faster clearance due to cytochrome P450 interactions .

Data Tables

Table 1. Structural and Pharmacological Comparison of Selected Analogs

Compound Name / ID Key Substituents Biological Targets Notable Activity Reference
Target Compound 8-(3-((4-Bromophenyl)amino)propyl) Unknown (putative 5-HT1A/PDE) N/A (structural inference)
3i 8-(5-(4-(2-Fluorophenyl)piperazinyl)pentyl) 5-HT1A/5-HT7 Antidepressant (FST ED50 = 2.5 mg/kg)
AZ-861 8-(4-(3-Trifluoromethylphenyl)piperazinyl) 5-HT1A (Ki = 0.2 nM) Stronger agonism vs. AZ-853
CB11 8-(2-Aminophenyl), 3-butyl PPARγ Apoptosis in NSCLC (IC50 = 2.7–2.9 µM)
Compound 5 () 8-(4-(6,7-Dimethoxydihydroisoquinolinyl)) 5-HT1A, PDE4B Ki = 0.6 nM (5-HT1A), IC50 = 1.2 µM (PDE4B)

Table 2. Physicochemical Properties

Compound Name / ID Molecular Weight (Da) logP (Predicted) Melting Point (°C) Solubility
Target Compound ~480 ~3.5 N/A Low (aqueous)
3i ~530 ~3.8 N/A Moderate (DMSO)
CB11 ~420 ~2.9 N/A High (organic)
Compound 44 () ~390 ~2.2 170 High (aqueous)

Biological Activity

8-(3-((4-bromophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to a class of imidazo[2,1-f]purines, which are known for their diverse pharmacological properties. The purpose of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula of this compound is C19H21BrN6O2 with a molecular weight of 445.321 g/mol. The structure features an imidazo[2,1-f]purine core substituted with a bromophenyl group and a propyl chain.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, while the imidazo[2,1-f]purine core can form hydrogen bonds with amino acid side chains. This interaction can modulate the activity of target proteins leading to various biological effects.

Anticancer Properties

Recent studies have indicated that compounds related to imidazo[2,1-f]purines exhibit significant anticancer properties. For example:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of imidazo[2,1-f]purines can inhibit cell proliferation in various cancer cell lines such as HeLa and HCT-116. The mechanism often involves cell cycle arrest and induction of apoptosis .
  • Synergistic Effects : Some studies reported that combining imidazo[2,1-f]purines with established chemotherapeutics like doxorubicin resulted in enhanced antiproliferative effects against drug-resistant cancer cell lines .
Cell Line IC50 (μM) Mechanism
HeLa6.9G2/M phase arrest
HCT-1165.9Apoptosis induction
A375SynergisticEnhanced inhibition with doxorubicin

Enzyme Inhibition

The compound has shown potential as an inhibitor for several key enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) : Compounds similar to this imidazo[2,1-f]purine have been identified as effective inhibitors of DHFR, which plays a crucial role in nucleotide synthesis and is a target for anticancer therapies .

Study on Antiproliferative Activity

In a study published in 2023, researchers synthesized a series of imidazo[2,1-f]purines and evaluated their antiproliferative activity against several cancer cell lines. The study found that certain derivatives exhibited IC50 values significantly lower than those of reference drugs like doxorubicin .

Mechanistic Insights

Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. The study revealed that treatment with the compound led to increased caspase-3 activation and DNA fragmentation in treated cells .

Q & A

Q. What approaches validate its biological target specificity?

  • Methodology :
  • CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., specific kinases) to confirm on-target effects .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to visualize binding modes .

Q. How to evaluate cross-species efficacy for translational research?

  • Methodology :
  • Comparative PK/PD Studies : Test compound exposure and biomarker modulation in murine, canine, and primate models .
  • Proteomic Profiling : Identify conserved vs. species-specific target interactions using mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.